3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
This compound is a 1,2,4-triazole derivative with a 3-chlorophenyl group at position 4, an isopropylthio group at position 5, and a methyl-linked benzo[d]thiazol-2(3H)-one moiety at position 2. The 1,2,4-triazole core is known for its pharmacological versatility, including antimicrobial, anticancer, and antifungal activities . The benzo[d]thiazol-2(3H)-one moiety, a bicyclic heterocycle, contributes to π-π stacking and hydrogen-bonding interactions, which are critical for binding to enzymes or receptors .
Properties
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS2/c1-12(2)26-18-22-21-17(24(18)14-7-5-6-13(20)10-14)11-23-15-8-3-4-9-16(15)27-19(23)25/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOZOSCQMSWTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound with potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H17ClN4OS2
- Molecular Weight : 416.94 g/mol
- IUPAC Name : 3-[[4-(3-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
The compound features a triazole ring and a benzothiazole moiety, which are known for their diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism : The presence of the triazole group enhances interactions with microbial enzymes, potentially inhibiting their activity.
- Case Study : A study demonstrated that triazole derivatives showed potent activity against various bacterial strains and fungi, suggesting similar potential for this compound .
Anticancer Activity
The compound is also being investigated for its anticancer properties:
- Mechanism : The benzothiazole component is known to interfere with cell cycle regulation and apoptosis pathways.
- Research Findings : In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways . For example, certain triazole derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety may inhibit specific enzymes involved in cellular processes.
- Receptor Interaction : The compound may bind to cellular receptors, modulating signaling pathways.
- Oxidative Stress Induction : Some studies suggest that derivatives can increase reactive oxygen species (ROS) production in cancer cells, leading to cell death .
Research Findings and Data Tables
| Study | Biological Activity | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Study A | Antimicrobial | 15 | Effective against Gram-positive bacteria |
| Study B | Anticancer (HCT116) | 6.2 | Induces apoptosis via caspase activation |
| Study C | Antifungal | 10 | Inhibits fungal growth effectively |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, biological activities, and synthesis methods:
Key Insights
Substituent Impact on Activity :
- The trifluoromethylbenzylthio group in the quinazoline analogue (EC₅₀ = 22.1 μg/mL) demonstrates superior bactericidal activity compared to bismerthiazol, highlighting the role of electron-withdrawing groups in enhancing potency .
- Chlorophenyl and dichlorophenyl substituents (as in the target compound and derivatives) correlate with antifungal activity, likely due to increased hydrophobicity and halogen bonding .
Synthetic Strategies :
- The target compound’s synthesis likely parallels methods in and , involving hydrazide-isothiocyanate coupling under basic conditions (e.g., triethylamine or Cs₂CO₃ catalysis) .
- InCl₃-catalyzed alkylation () offers high yields for triazole-thiol derivatives but may require optimization for bulky substituents like benzo[d]thiazol-2(3H)-one .
Structural Flexibility :
- The benzo[d]thiazol-2(3H)-one moiety in the target compound is less common in literature compared to quinazoline or pyrazole-thiazole hybrids. Its planar structure may enhance binding to rigid enzyme active sites .
Theoretical vs. Experimental Data :
- ’s triazole-thione derivative underwent conformational analysis via DFT, revealing torsional flexibility in the thiophenyl group. Similar modeling could predict the target compound’s bioactive conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
